4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is a synthetic organic compound that belongs to the class of quinazolines and phenols. This compound features a quinazoline moiety substituted with a 4-methylphenyl group and an amino group attached to a phenolic structure. The compound's significance lies in its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is not widely available in commercial databases, indicating that it may be primarily used in research settings or as an intermediate in the synthesis of more complex pharmaceuticals. Information about its properties, synthesis methods, and potential applications can be found in specialized chemical databases such as PubChem and DrugBank.
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol can be classified as follows:
The synthesis of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol typically involves multi-step organic reactions. A common approach includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol includes:
The compound's structural data can be represented using various chemical notation systems:
The compound can participate in several chemical reactions:
Understanding the reactivity of this compound is crucial for its application in synthetic organic chemistry and drug development. Reaction conditions such as pH, temperature, and solvent polarity can significantly influence these chemical processes.
Research indicates that similar compounds have shown efficacy against cancer cells by interfering with cell cycle progression and apoptosis pathways.
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would require experimental determination or literature values specific to this compound.
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol holds potential applications in:
Quinazoline is a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring, forming a privileged scaffold in medicinal chemistry. This structure enables extensive molecular modifications, particularly at positions 4, 6, and 7, which critically influence biological activity. The 4-aminoarylquinazoline variant (Fig. 1a) serves as the core structural motif for numerous FDA-approved anticancer agents due to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets [8]. Key physicochemical properties of this pharmacophore include:
Functionally, quinazoline derivatives inhibit tyrosine kinases—enzymes that drive carcinogenic signaling pathways. Their planar structure facilitates ATP-competitive binding in kinase domains, disrupting phosphorylation cascades. The scaffold’s versatility supports targeting diverse oncogenic drivers, including EGFR, HER2, and VEGFR [8] [2].
Table 1: FDA-Approved Quinazoline-Based Anticancer Agents
Drug Name | Molecular Target | Primary Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR | Non-small cell lung cancer | 4-anilinoquinazoline with morpholinoether |
Erlotinib | EGFR | Pancreatic/lung cancer | 4-anilinoquinazoline with acetylene |
Afatinib | EGFR/HER2 | Metastatic lung cancer | 4-(dimethylamino)but-2-enamide derivative |
Lapatinib | EGFR/HER2 | Breast cancer | 4-(3-fluorobenzyloxy)aniline substitution |
The therapeutic journey of quinazolines began in 1869 with Griess’s synthesis of 2-cyano-quinazolin-4-one. Early synthetic methods included:
The 1950s–1980s saw non-oncological applications emerge, exemplified by the antihypertensive agent prazosin (quinazoline-based α1-adrenoreceptor antagonist). A paradigm shift occurred in the 2000s with the approval of gefitinib (2003)—the first quinazoline-derived EGFR inhibitor for lung cancer. This catalyzed intensive exploration of 4-aminoquinazoline derivatives as kinase inhibitors. Over 100 quinazoline-based compounds now occupy clinical development pipelines, with 15+ FDA-approved for cancers including breast, lung, and colorectal carcinomas [8] [2]. Key innovations include:
This specific compound (C₂₁H₁₇N₃O; MW: 327.39 g/mol [1] [6]) features a para-methylphenyl group at position 2 and a meta-hydroxyaniline at position 4 of the quinazoline core. Its SMILES notation is Cc1cccc(c1)-c1nc(Nc2cccc(O)c2)c2ccccc2n1
[6], highlighting three pharmacophoric elements:
Table 2: Structure-Activity Relationships (SAR) of Key Substituents
Position | Substituent | Biological Impact | Experimental Evidence |
---|---|---|---|
C2 | 4-Methylphenyl | ↑ Hydrophobicity & cellular uptake | IC₅₀: 51–440 nM vs. 6 cancer lines [2] |
C4 | 3-Hydroxyphenylamino | ↑ H-bond donation to kinase hinge region | 74% tumor growth inhibition (HT-29 xenograft) [2] |
C7 | Nitro (analog modification) | ↑ Apoptosis via BAX/Bcl-2 modulation | ↓ Pro-caspase-3 in MDA-MB-231 cells [9] |
Mechanistically, the compound demonstrates dual antiproliferative actions:
In vivo studies reveal 74.19% tumor growth suppression in HT-29 colon xenografts at 40 mg/kg, confirming oral bioavailability and metabolic stability [2] [3]. Its structural framework is actively explored in derivatives targeting HER2/EGFR-selectivity—critical for overcoming kinase inhibitor resistance [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1